molecular formula C17H18N2O2S B7640138 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-pyridin-2-ylsulfanylpropanamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-pyridin-2-ylsulfanylpropanamide

Cat. No. B7640138
M. Wt: 314.4 g/mol
InChI Key: OEWQGGCIZIERHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-pyridin-2-ylsulfanylpropanamide is a compound that has gained attention in scientific research. This compound is also known as HPP-4382 and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of HPP-4382 is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that play a role in the development of cancer and inflammation.
Biochemical and Physiological Effects:
HPP-4382 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of HPP-4382 in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of HPP-4382. These include further studies to understand its mechanism of action, optimization of its synthesis method, and testing its efficacy in animal models. Additionally, HPP-4382 could be studied for its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
In conclusion, HPP-4382 is a compound that has shown promising results in scientific research for its potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and optimize its synthesis method. Its potential use in the treatment of various diseases makes it a compound worth studying in the future.

Synthesis Methods

The synthesis of HPP-4382 involves the reaction of 2-(bromomethyl)phenylhydrazine with 2-pyridinethiol in the presence of a base to form N-(2-pyridinyl)-2-(phenylmethyl)hydrazine. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-one in the presence of a reducing agent to form HPP-4382.

Scientific Research Applications

HPP-4382 has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-pyridin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-14-11-12-5-1-2-6-13(12)17(14)19-15(21)8-10-22-16-7-3-4-9-18-16/h1-7,9,14,17,20H,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWQGGCIZIERHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)CCSC3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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